molecular formula C10H18O2Si B14345971 (4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane CAS No. 91300-64-0

(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane

Katalognummer: B14345971
CAS-Nummer: 91300-64-0
Molekulargewicht: 198.33 g/mol
InChI-Schlüssel: FRLYVFRPGGZXNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane is a chemical compound that features a silicon atom bonded to a 4,5-dihydrofuran-2-yl group, a dimethyl group, and an oxolan-2-yl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane typically involves the reaction of appropriate organosilicon precursors with 4,5-dihydrofuran and oxolane derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized processes to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of organosilicon compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane has several scientific research applications, including:

Wirkmechanismus

The mechanism by which (4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane exerts its effects involves interactions with various molecular targets. The silicon atom can form bonds with other elements, facilitating the formation of complex structures. The pathways involved in its reactions depend on the specific conditions and reagents used, but generally involve the formation and breaking of silicon-oxygen and silicon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4,5-Dihydrofuran-2-yl)(dimethyl)(oxolan-2-yl)silane is unique due to the presence of both 4,5-dihydrofuran and oxolan groups bonded to silicon. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

91300-64-0

Molekularformel

C10H18O2Si

Molekulargewicht

198.33 g/mol

IUPAC-Name

2,3-dihydrofuran-5-yl-dimethyl-(oxolan-2-yl)silane

InChI

InChI=1S/C10H18O2Si/c1-13(2,9-5-3-7-11-9)10-6-4-8-12-10/h5,10H,3-4,6-8H2,1-2H3

InChI-Schlüssel

FRLYVFRPGGZXNY-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C1CCCO1)C2=CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.